blumenol B

Description

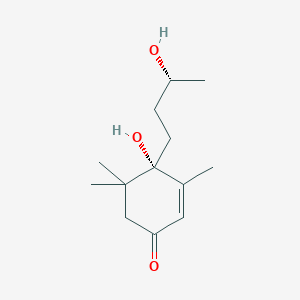

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Blumenol B

Isolation and Identification from Plant Species

Blumenol B has been isolated and identified from several plant species, often alongside other related nor-isoprenoids.

This compound has been successfully isolated from the leaves of Casearia sylvestris Swartz. biocrick.commedchemexpress.comchemicalbook.comchemondis.comresearchgate.netjst.go.jpnih.gov Studies have confirmed its presence in this plant, a species known in Brazilian folk medicine. thieme-connect.com The isolation process from Casearia sylvestris leaves has involved techniques such as 1D and 2D NMR, MS, and circular dichroism (CD) spectroscopic analyses for structural determination. biocrick.comresearchgate.netjst.go.jp

The viscous red sap, or "Dragon's Blood," derived from Croton lechleri Muell-Arg, an Amazonian tree, is another natural source of this compound. biocrick.comthieme-connect.comnih.govresearchgate.netnih.govcapes.gov.br It was among six compounds isolated and identified for the first time in the latex of Croton lechleri, along with blumenol C and 4,5-dihydroblumenol A. nih.govnih.govresearchgate.net Identification was achieved through spectroscopic methods including ¹H-NMR, ¹³C-NMR, 2D-NMR experiments, and ESI-MS. nih.govnih.gov

This compound has been obtained from the needles of coniferous species such as Pinus sylvestris (Scots pine) and Picea abies (Norway spruce). nih.govresearchgate.net In these instances, this compound was identified following the extraction and enzymatic hydrolysis of its non-volatile glycosylate precursor, icariside B5. nih.govresearchgate.net

Similar to the coniferous species, this compound has also been obtained from Sarcandra glabra Nakai via its glycosylated precursor, icariside B5. nih.govresearchgate.net Sarcandra glabra is a shrub native to tropical and subtropical Asia to Japan. kew.orgplantnet.org

Blumenols, including this compound, are a class of apocarotenoids that accumulate in plant roots following inoculation with arbuscular mycorrhizal fungi (AMF). frontiersin.orgnih.govelifesciences.orgmpg.deresearchgate.netnih.gov These C13 cyclohexenone derivatives are considered a signature of AM symbiosis and are strongly associated with its establishment and maintenance. frontiersin.org While blumenol C glycosides have been more frequently reported to increase during mycorrhizal colonization, this compound has also been identified as an AMF-indicative blumenol. frontiersin.orgnih.govelifesciences.org

Research indicates that blumenols accumulate in the roots of AMF-colonized plants in a manner highly correlated with the fungal colonization rate. nih.gov This accumulation is widespread across various plant species from different families, including both mono- and dicotyledons. Examples include Hordeum vulgare (barley), Solanum lycopersicum (tomato), Nicotiana tabacum (tobacco), Zea mays (maize), Lotus japonicus, Medicago truncatula, Ornithogalum umbellatum, and Allium porrum. nih.govelifesciences.orgmpg.de Furthermore, this compound has been specifically observed to accumulate in the shoots of mycorrhizal plants such as Medicago truncatula, Solanum tuberosum (potato), and Brachypodium distachyon, suggesting its role as a foliar marker for functional AMF associations. frontiersin.orgelifesciences.orgmpg.de

The accumulation of blumenols in mycorrhizal tissues is assumed to involve the cleavage of β-apo-10'-carotenoids by carotenoid cleavage dioxygenase 1 (CCD1) enzymes, forming precursors of blumenols. frontiersin.orgnih.gov

Table 1: Plant Species from which this compound has been Isolated or Identified

| Plant Species | Part of Plant Isolated From | Form of this compound Identified | Reference(s) |

| Casearia sylvestris | Leaves | Aglycone | biocrick.commedchemexpress.comchemicalbook.comchemondis.comresearchgate.netjst.go.jpnih.govthieme-connect.com |

| Croton lechleri | Latex (sap) | Aglycone | biocrick.comthieme-connect.comnih.govresearchgate.netnih.govcapes.gov.brresearchgate.net |

| Pinus sylvestris | Needles | Via glycosylated precursor (icariside B5) | nih.govresearchgate.net |

| Picea abies | Needles | Via glycosylated precursor (icariside B5) | nih.govresearchgate.net |

| Sarcandra glabra Nakai | Not specified (plant material) | Via glycosylated precursor (icariside B5) | nih.govresearchgate.net |

| Hordeum vulgare (Barley) | Roots, Shoots | Blumenol type (AMF-induced) | frontiersin.orgnih.govelifesciences.orgmpg.de |

| Solanum lycopersicum (Tomato) | Roots, Shoots | Blumenol type (AMF-induced) | frontiersin.orgnih.govelifesciences.orgmpg.de |

| Solanum tuberosum (Potato) | Shoots | Blumenol type (AMF-induced) | frontiersin.orgelifesciences.org |

| Nicotiana tabacum (Tobacco) | Roots, Shoots | Blumenol type (AMF-induced) | nih.govelifesciences.org |

| Zea mays (Maize) | Roots | Blumenol type (AMF-induced) | nih.gov |

| Lotus japonicus | Roots | Blumenol type (AMF-induced) | nih.gov |

| Medicago truncatula | Roots, Shoots | Blumenol type (AMF-induced) | nih.govelifesciences.orgoup.com |

| Ornithogalum umbellatum | Roots | Blumenol type (AMF-induced) | nih.gov |

| Allium porrum | Roots | Blumenol type (AMF-induced) | nih.gov |

| Brachypodium distachyon | Shoots | Blumenol type (AMF-induced) | elifesciences.org |

| Podocarpus blumei | Leaves | Directly isolated | nih.govresearchgate.net |

| Cannabis sativa | Leaves | Directly isolated | nih.govresearchgate.net |

| Camellia sinensis | Not specified | Reported presence | nih.gov |

| Phyllanthus angkorensis | Not specified | Reported presence | nih.gov |

| Juglans regia L. | Diaphragma juglandis fructus | Isolated | biocrick.com |

| Clerodendrum japonicum | Ethanol extract | Isolated | biocrick.com |

Sarcandra glabra Nakai

Occurrence in Agricultural Products and Derivatives

This compound is also found in agricultural products, particularly those derived from grapes. In its aglycone form, this compound (7,8-dihydrovomifoliol) has been identified in the grapes and wines of Weisser Riesling, as well as in Riesling grapevine leaves. nih.govresearchgate.net Its presence in these products is attributed to the enzymatic hydrolysis of its non-volatile glycosylate precursor, icariside B5. nih.govresearchgate.net

Table 2: Agricultural Products and Derivatives Containing this compound

| Agricultural Product/Derivative | Form of this compound Identified | Reference(s) |

| Weisser Riesling grapes and wines | Aglycone (via icariside B5) | nih.govresearchgate.net |

| Riesling grapevine leaves | Aglycone (via icariside B5) | nih.govresearchgate.net |

Biosynthesis and Metabolic Pathways of Blumenol B

Enzymatic Conversions and Metabolic Intermediates

Relationship with Vomifoliol (B113931) (Blumenol A) and Subsequent Metabolites (e.g., Theaspirone)

Blumenol B is structurally related to other blumenols, including blumenol A and blumenol C elifesciences.orgnih.gov. Notably, blumenol A is also recognized by the older name vomifoliol thegoodscentscompany.commdpi.com. A key structural distinction is that blumenol A (vomifoliol) differs from this compound solely by the presence of a C-7/C-8 double bond mdpi.com. This compound itself is also known as 7,8-dihydrovomifoliol nih.govnih.gov.

This compound serves as a putative precursor for the formation of several other important C13-norisoprenoids, which are often significant aroma compounds in various plants, including grapes and wines nih.govmdpi.comresearchgate.netnih.govdigitalnz.org. Among these subsequent metabolites is theaspirone, another C13-norisoprenoid nih.govuni.lu. Other compounds that can be formed from this compound include vitispirane (B1609481), megastigm-4-ene-3,6,9-triol, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), and Riesling acetal (B89532) nih.govresearchgate.net. The stereochemistry of these compounds is crucial as different stereoisomers contribute to distinct aroma profiles nih.gov.

Glycosylation Patterns of Blumenol Derivatives, including this compound 9-O-Glucoside

Glycosylation is a common modification for blumenol derivatives, significantly influencing their stability, water solubility, storage, and biological activities, while also playing a role in reducing potential toxicity nih.gov. For blumenols, glycosylation typically occurs as an O-glycoside at the C9 position elifesciences.orgnih.govnih.gov. However, glycosylations have also been observed at the hydroxylated C11 position elifesciences.orgnih.gov.

The sugar moieties involved in glycosylation can vary considerably. They may consist of a single sugar or combinations of different monosaccharides such as glucose (Glc), rhamnose, apiose, arabinose, and/or glucuronic acid elifesciences.orgnih.gov. These glycosyl moieties can undergo further modifications, including malonylation or the addition of a 3-hydroxy-3-methylglutarate decoration elifesciences.orgnih.gov. The linkages between sugar components can also differ, for instance, glucose-(1''→4')-glucose or glucose-(1''→6')-glucose linkages have been reported elifesciences.org. The specific type of glycosylation patterns is often highly species-specific elifesciences.org.

This compound 9-O-glucoside, also known as icariside B5, is a well-characterized glycosylated derivative of this compound nih.govnih.gov. The enzymatic process of glycosylation is catalyzed by uridine (B1682114) diphosphate (B83284) (UDP) sugar-dependent glycosyltransferases (UGTs), which transfer a carbohydrate unit, typically from an activated monosaccharide donor like UDP-Glc, to an acceptor molecule such as an alcohol nih.gov.

Regulation of Biosynthesis Pathways

The accumulation of blumenols, including this compound, is tightly regulated within plants, particularly in response to specific environmental and biological cues.

Transcriptional Regulation in Response to Symbiotic Interactions

Blumenols are recognized as key metabolites that accumulate in both the roots and shoots of plants when they form symbiotic associations with arbuscular mycorrhizal fungi (AMF) elifesciences.orgnih.gov. This accumulation shows a strong positive correlation with the rate of fungal colonization elifesciences.orgnih.gov. Research indicates that blumenol C-based glycosides are particularly correlated with mycorrhizal colonization elifesciences.orgnih.gov. Interestingly, this compound has also been identified as an AMF-indicative blumenol that accumulates in plant shoots elifesciences.orgmpg.de.

Transcriptional regulation plays a crucial role in this process. Most of the candidate genes involved in blumenol biosynthesis are upregulated in the roots of plants in response to mycorrhizal colonization, but not in their leaves elifesciences.orgnih.gov. This suggests that AMF-induced blumenols are primarily synthesized in the roots and subsequently transported to other parts of the plant, such as the shoots elifesciences.orgnih.gov. Studies in rice have further demonstrated a strict correlation between the abundance of foliar blumenols and intraradical fungal colonization, indicating that the invasion of the fungal cortex is a prerequisite for foliar blumenol accumulation mpg.deresearchgate.net. Experimental evidence, such as the strong reduction of blumenol production in Nicotiana attenuata through silencing of carotenoid cleavage dioxygenase 1 (CCD1) during AMF association, highlights the importance of these enzymes in the pathway and suggests an impact on arbuscule functionality and the induction of symbiotic marker genes royalsocietypublishing.org.

Diverging Regulatory Mechanisms from Strigolactone Synthesis

Both blumenols and strigolactones (SLs) are apocarotenoids, originating from the cleavage of carotenoids mpg.deresearchgate.net. There is a partially shared biosynthetic pathway between SLs and blumenols, with enzymes such as D27 and D17 (also known as CCD7) being involved in the production of both compound classes mpg.deresearchgate.netresearchgate.net.

Despite this shared enzymatic machinery, the regulatory mechanisms governing blumenol synthesis diverge significantly from those of strigolactones mpg.deresearchgate.net. Strigolactones are known to be induced in plants even before they establish intimate contact with the fungal partner, facilitating pre-symbiotic communication mpg.deresearchgate.netbohrium.com. In contrast, the accumulation of blumenols is strictly associated with the actual invasion of the root cortex by the fungal symbiont mpg.deresearchgate.net.

Furthermore, blumenol accumulation operates independently of the plant's phosphate (B84403) (Pi) nutritional status and the D14L/SMAX1 signaling pathway, which are known to regulate strigolactone synthesis and secretion mpg.deresearchgate.net. It is important to note that neither strigolactones nor blumenols have been found to be essential for the initial fungal invasion of rice roots mpg.deresearchgate.net.

Biological Roles and Mechanisms in Plant Systems

Role in Arbuscular Mycorrhizal Fungi (AMF) Symbiosis

Arbuscular mycorrhizal fungi form widespread mutualistic associations with over 70% of higher plants, including many crop species. In this symbiosis, AMF enhance the plant's uptake of mineral nutrients, particularly phosphorus and nitrogen, in exchange for carbon compounds from the plant nih.govmpg.de. Blumenols, including blumenol B, are recognized as key apocarotenoids strongly associated with the establishment and maintenance of AMF colonization, serving as a signature of this symbiosis frontiersin.org.

Following AMF inoculation, significant quantities of blumenol-type metabolites accumulate in plant roots. These compounds are apocarotenoids, specifically C13 cyclohexenone derivatives, formed through the cleavage of carotenoids elifesciences.orgnih.govmpg.de. After AMF colonization, a C40 carotenoid is cleaved by carotenoid cleavage dioxygenase 7 (CCD7) to produce a C13 cyclohexenone and a C27 apocarotenoid, which is further cleaved by CCD1 to yield a second C13 cyclohexenone elifesciences.orgnih.govmpg.de. This AMF-induced accumulation of blumenols is widespread across various plant species, including mono- and dicotyledons, such as Hordeum vulgare, Solanum lycopersicum, Nicotiana tabacum, Zea mays, Lotus japonicus, Medicago truncatula, Ornithogalum umbellatum, and Allium porrum nih.gov.

Notably, while blumenols primarily accumulate in roots, they are also found in the shoots and leaves of AMF-colonized plants, but not in uncolonized plants elifesciences.orgnih.govresearchgate.net. This systemic accumulation has been observed in diverse crop and model plants like Solanum lycopersicum (tomato), Solanum tuberosum (potato), Hordeum vulgare (barley), Triticum aestivum (wheat), Medicago truncatula, and Brachypodium distachyon nih.govresearchgate.net.

Here's a table summarizing the accumulation of blumenols in different plant tissues upon AMF colonization:

| Plant Species | Tissue | AMF Colonization | Blumenol Accumulation | Reference |

| Nicotiana attenuata | Roots, Shoots, Leaves | Present | High | elifesciences.orgnih.gov |

| Solanum lycopersicum | Roots, Shoots | Present | High | nih.govfrontiersin.org |

| Solanum tuberosum | Roots, Shoots | Present | High | nih.govfrontiersin.org |

| Hordeum vulgare | Roots, Shoots | Present | High | nih.govfrontiersin.org |

| Triticum aestivum | Shoots | Present | High | researchgate.net |

| Medicago truncatula | Shoots | Present | High | mpg.deresearchgate.net |

| Brachypodium distachyon | Shoots | Present | High | mpg.deresearchgate.net |

| Various species | Roots | Present | High | elifesciences.orgnih.govmpg.defrontiersin.org |

AMF interactions, despite being physically confined to the roots, exert influence over whole-plant performance, suggesting the presence of systemic metabolic responses elifesciences.orgnih.gov. Blumenols are proposed to serve as systemic signals that mediate the broad physiological adjustments associated with AMF interactions elifesciences.orgnih.govmpg.de. For instance, AMF-induced blumenols may be involved in regulating the differential susceptibility of AMF-inoculated plants to various stresses, such as drought or pathogen infection elifesciences.orgnih.gov. The accumulation of blumenols in the shoot is thought to facilitate systemic signaling of plant fitness in response to root colonization cam.ac.uk.

The presence of AMF-indicative blumenols in stem sap and the ability of seedlings to transport blumenols from hydroponic solutions to shoots suggest that these compounds are translocated from the roots elifesciences.org. It is highly probable that AMF-indicative blumenols are transported in the xylem via the transpiration stream elifesciences.org. The transpiration stream is the continuous upward movement of water and dissolved minerals from the roots to the leaves, driven by the evaporation of water from leaf surfaces ebsco.comsavemyexams.comsavemyexams.com. Blumenol glucosides, being hydrophilic and low-molecular-weight compounds, are likely to be transported through this mechanism elifesciences.org.

Given their hydrophilic nature and relatively low molecular weight, blumenol glucosides are unlikely to cross membranes without assistance from transporters elifesciences.org. ATP-binding cassette (ABC) transporters are transmembrane proteins known to transport a wide array of substrates, including metabolic products, lipids, and sterols, across cellular membranes uky.eduwjgnet.com. While it has been demonstrated that G-type ABC transporters are involved in the root-to-shoot transport of phytohormones like abscisic acid (ABA), and in the long-distance transport of cytokinins and strigolactones, the specific involvement of ABC transporters in blumenol transport remains an active area of investigation elifesciences.orgnih.gov.

The accumulation of blumenol-type compounds in the roots of AMF-colonized plants is highly correlated with the fungal colonization rate elifesciences.orgnih.govmpg.de. Unlike other metabolic changes that can be general responses to various abiotic and biotic stresses, blumenol accumulation is specifically induced by AMF colonization and not by stimuli such as pathogen infection or abiotic stresses elifesciences.orgnih.gov. This strong correlation makes blumenols, particularly certain blumenol C-glycosides, valuable as reliable markers for assessing the degree of mycorrhizal colonization elifesciences.orgnih.govmpg.deresearchgate.net. Studies have shown that the abundance of blumenol C-glycosides continually increases with mycorrhizal development and is strongly correlated with the mycorrhizal colonization rate, as determined by the transcript abundances of classical AM symbiosis-marker genes mpg.de.

Here's an illustrative (hypothetical) data table showing the correlation between AMF colonization and blumenol accumulation:

| Plant Species | AMF Colonization Rate (%) | Blumenol C-Glycoside Concentration (arbitrary units) |

| Nicotiana attenuata | 10 | 5 |

| Nicotiana attenuata | 30 | 15 |

| Nicotiana attenuata | 60 | 30 |

| Medicago truncatula | 15 | 7 |

| Medicago truncatula | 40 | 20 |

While AMF initially may suppress the host's defense response, they later prime the host for enhanced defense against biotic and abiotic stresses by reprogramming the biosynthesis of secondary metabolites mdpi.com. Blumenols may play a role in the auto-regulation of fungal colonization and in protecting plants against pathogens and reactive oxygen species creaf.cat. Metabolomic investigations have shown that AMF colonization can lead to a significant increase in certain blumenols in root tissue, alongside other defense compounds like pyrrolizidine (B1209537) alkaloids, which can contribute to protecting plants from below-ground organisms nih.gov. The influence of AMF on signaling pathways can also lead to increased phytochemical content through the upregulation of pathways like the phenylpropanoid pathway, which improves plant product quality mdpi.com.

Pharmacological and Other Biological Activities of Blumenol B and Derivatives Beyond Plant Specific Roles

Research into Potential Anti-inflammatory Properties

Investigations have explored the potential anti-inflammatory effects of blumenol B. The compound has been evaluated using an in vitro model involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. wikipedia.org While this compound was part of a group of compounds isolated from Diaphragma juglandis fructus that were evaluated, other compounds such as gallic acid (PubChem CID: 370), ethyl gallate (PubChem CID: 13250), and (+)-dehydrovomifoliol (PubChem CID: 688492) demonstrated inhibitory activity on nitric oxide production in these macrophage cells at a concentration of 25 µM. wikipedia.org This suggests a potential for constituents from Diaphragma juglandis fructus in the treatment of inflammatory-related diseases. wikipedia.org More broadly, this compound is recognized as a compound of interest for its potential anti-inflammatory properties, with ongoing research involving both in vitro and in vivo studies to determine its efficacy. wikidata.orglipidmaps.org Structurally related megastigmanes, such as saurobaccioside B and vomifoliol (B113931) (blumenol A, PubChem CID: 5280462), have also been assessed for their anti-inflammatory effects on LPS-stimulated murine macrophages. thegoodscentscompany.com

Investigations into Antioxidant Activity

This compound has been a subject of investigation for its antioxidant capabilities. It was isolated from the latex of Croton lechleri, commonly known as Dragon's blood, and its in vitro antioxidant activities were assessed using assays such as DPPH, total antioxidant capacity, and lipid peroxidation. wikipedia.org While this compound was identified among the minor secondary metabolites, flavan-3-ol (B1228485) derivatives, which are major phenolic compounds in the latex, exhibited the highest antioxidant activity in these studies. wikipedia.org General discussions on this compound also indicate that it possesses "certain antioxidant activity" and may contribute to preventing free radical damage. lipidmaps.org In contrast, a derivative, blumenol C glucoside (PubChem CID: 14135394), has been reported to show no antioxidant activity in some studies, fishersci.no although Byzantionoside B (PubChem CID: 14135395), which is structurally related to blumenol C glucoside, has been noted for its antioxidant properties through the neutralization of free radicals. wikipedia.org

Exploratory Research in Anticancer Applications

Exploratory research has also extended to the potential anticancer applications of this compound. The compound is under investigation for its possible anticancer properties. wikidata.org Studies suggest that this compound may have the capacity to inhibit the growth of tumor cells, indicating its potential utility in cancer treatment. lipidmaps.org The plant family Euphorbiaceae, from which this compound can be isolated (e.g., Croton lechleri), is a recognized source of compounds with anticancer potential, with various extracts and isolated compounds demonstrating cytotoxic activity against different cancer cell lines. uni.lu This broader research context supports the ongoing interest in this compound for its potential in oncology.

Reported Antimicrobial Activities of Blumenol Derivatives

Some blumenol derivatives have been reported to exhibit antimicrobial activities. This compound is generally described as possessing inhibitory and repellent effects against certain pathogenic bacteria and harmful insects, suggesting its potential for use in plant protection. lipidmaps.org Vomifoliol (blumenol A, PubChem CID: 5280462), a structurally similar compound, has also been suggested to have antibacterial or antifungal properties. thegoodscentscompany.com

More specific data on antimicrobial activity comes from studies on blumenol C sulfate (B86663), a derivative of blumenol C (PubChem CID: 14135400). Blumenol C sulfate demonstrated weak antibacterial effects against Bacillus subtilis at a concentration of 200 µg/mL. However, it showed no significant antibacterial activity against Escherichia coli or ampicillin-resistant E. coli at the tested concentrations. In comparison, blumenol C glucoside (PubChem CID: 14135394) did not exhibit any antibacterial effects at the concentrations tested. ctdbase.org

Table 1: Antimicrobial Activity of Blumenol C Sulfate and Vomifoliol against Bacterial Strains ctdbase.org

| Compound | Concentration (µg/mL) | Bacillus subtilis (Weak Antibacterial Effect) | Escherichia coli (No Significant Activity) | E. coli ampR (No Significant Activity) |

| Blumenol C sulfate | 200 | Yes | No | No |

| Vomifoliol (Blumenol A) | 200 | Yes | Moderate | Moderate |

| Blumenol C glucoside | Tested | No | No | No |

Note: "Yes" indicates weak antibacterial effect observed, "No" indicates no significant antibacterial activity, "Moderate" indicates moderate antimicrobial activity as reported for vomifoliol in a separate study cited in the source for comparison.

Synthetic Methodologies for Blumenol B

Enantioselective Total Synthesis Approaches

The development of enantioselective total synthesis routes for blumenol B has been a key area of research, driven by the importance of its specific stereoisomers. nih.govmdpi.comresearchgate.netnih.govdigitalnz.org Recent advancements have focused on achieving high stereochemical control to produce the desired (R,R)-blumenol B enantiomer. nih.gov

Development of Efficient and Scalable Synthetic Pathways

An efficient and scalable enantioselective total synthesis of (R,R)-blumenol B has been successfully achieved starting from commercially available 4-oxoisophorone. nih.govmdpi.comresearchgate.netnih.govdigitalnz.org This methodology is characterized by its relatively short route, making it suitable for larger-scale preparation. nih.govmdpi.comresearchgate.net The synthesis involves a series of steps designed to introduce the correct stereochemistry at the chiral centers. nih.govresearchgate.net

The key steps in the enantioselective synthesis of (R,R)-blumenol B from 4-oxoisophorone include:

Protection of commercially available (R)-(+)-3-butyn-2-ol with a TBDPS (tert-butyldiphenylsilyl) group. nih.govresearchgate.net

Protection of the less-hindered carbonyl on 4-oxoisophorone using 2R,3R-(-)-2,3-butanediol to form a chiral ketal. nih.govresearchgate.net

Subsequent reactions involving n-BuLi, acid hydrolysis, TBAF deprotection, and palladium-catalyzed hydrogenation. nih.govresearchgate.net

This pathway offers a practical approach to obtaining enantiopure this compound. nih.govmdpi.comresearchgate.net

Application of Chiral Reagents for Stereochemical Control

Stereochemical control is paramount in the synthesis of this compound due to the distinct properties of its enantiomers. nih.gov The enantioselective synthesis of (R,R)-blumenol B specifically employs enantiopure reagents to direct the stereochemistry of the two chiral centers. nih.gov

Key chiral reagents utilized in this synthesis include:

(R)-(+)-3-butyn-2-ol : This commercially available enantiopure alcohol is protected with a TBDPS group and serves as a chiral building block. nih.govresearchgate.net

2R,3R-(-)-2,3-butanediol : This chiral diol is used to form a chiral ketal with 4-oxoisophorone, effectively controlling the stereochemistry at one of the chiral centers. nih.govresearchgate.net

The application of these chiral reagents is critical in ensuring the formation of the desired (R,R)-stereoisomer, which is essential for studying its specific biological roles and contributions to aroma profiles. nih.gov

Table 1: Key Chiral Reagents and Their Role in (R,R)-Blumenol B Synthesis

| Reagent Name | Role in Synthesis |

| (R)-(+)-3-butyn-2-ol | Chiral building block; provides one chiral center. nih.govresearchgate.net |

| 2R,3R-(-)-2,3-butanediol | Chiral auxiliary; controls stereochemistry by forming a chiral ketal. nih.govresearchgate.net |

Synthesis of Isotopically Labeled this compound (e.g., d9-Blumenol B) for Analytical Applications

The methodology developed for the enantioselective synthesis of (R,R)-blumenol B has been successfully extended to the preparation of isotopically labeled versions, such as poly-deuterated d9-blumenol B. nih.govmdpi.comresearchgate.netnih.govmdpi.com These isotopically labeled standards are invaluable for analytical applications, particularly for the identification and quantification of this compound and its aglycone forms in complex matrices like wine. nih.govmdpi.comresearchgate.net

The synthesis of d9-(R,R)-blumenol B involves specific deuterated reagents and conditions to incorporate deuterium (B1214612) atoms into the molecule. nih.govresearchgate.netresearchgate.net An example of the reagents and conditions used for d9-(R,R)-blumenol B synthesis includes:

Sodium hydride (NaH) and deuterated methyl iodide (CD3I) for initial deuteration. nih.govresearchgate.netresearchgate.net

Lithium diisopropylamide (LDA), triethylamine (B128534) (Et3N), and trimethylsilyl (B98337) chloride (TMS-Cl). nih.govresearchgate.netresearchgate.net

Bromine (Br2) in dichloromethane (B109758) (CH2Cl2) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.netresearchgate.net

Subsequent steps similar to the unlabeled synthesis, including acid hydrolysis, deprotection with TBAF, and palladium-catalyzed hydrogenation. nih.govresearchgate.netresearchgate.net

Table 2: Reagents and Conditions for d9-(R,R)-Blumenol B Synthesis (Selected Steps)

| Step | Reagents & Conditions | Yield (%) |

| (a) | NaH, CD3I, THF, 0 °C—reflux, overnight | 77 nih.govresearchgate.netresearchgate.net |

| (b) | LDA, Et3N, TMS-Cl, THF, −78 °C—r.t., overnight | 82 nih.govresearchgate.netresearchgate.net |

| (c) | 10% Br2 in CH2Cl2, DBU, CH2Cl2, 0 °C, overnight | 85 nih.govresearchgate.netresearchgate.net |

| (d) | 2M HCl, THF, r.t., overnight | Quant. nih.govresearchgate.netresearchgate.net |

| (e) | 2R,3R-(-)-2,3-butanediol, p-TsOH, toluene, overnight | 89 nih.govresearchgate.netresearchgate.net |

| (f) | nBuLi, THF, −78 °C, overnight | 51 nih.govresearchgate.netresearchgate.net |

| (g) | 2 M HCl, THF, r.t., 18 h | 94 nih.govresearchgate.netresearchgate.net |

| (h) | TBAF, THF, 0 °C, 15 h | Quant. nih.govresearchgate.netresearchgate.net |

| (i) | Pd/BaSO4, H2, MeOH, 8 h | 44 nih.govresearchgate.netresearchgate.net |

Note: Yields are approximate and may vary based on specific experimental conditions.

Historical Context of this compound Synthesis and Advancements

Historically, the synthesis of this compound faced challenges related to stereospecificity and efficiency. Earlier routes were often non-stereospecific, resulting in racemic mixtures, or were lengthy, sometimes involving up to 17 steps. nih.govresearchgate.net Some approaches also relied on semi-synthetic routes from complex isolated natural products, which limited their practicality and scalability. nih.govresearchgate.net

The need for efficient stereospecific synthesis from readily available commercial materials became apparent, especially for preparing isotopically labeled standards for analytical purposes. nih.govresearchgate.net The recent development of the enantioselective total synthesis from 4-oxoisophorone represents a significant advancement. nih.govmdpi.comresearchgate.net This modern approach addresses the limitations of previous methods by providing a shorter, more efficient, and stereospecific pathway to (R,R)-blumenol B, and allows for the preparation of isotopically labeled derivatives. nih.govmdpi.comresearchgate.net This progress underscores the continuous evolution of organic synthesis in overcoming complex challenges to yield valuable chemical compounds. openaccessjournals.comscripps.edu

Analytical Methodologies for Blumenol B Research

High-Throughput Quantification Techniques

High-throughput (HTP) quantification of blumenol B and its derivatives is essential for efficient screening in research, especially for studying plant-AMF interactions, where traditional methods are laborious and time-consuming. These techniques provide accurate proxies for root AMF associations in various plant species, including model plants and economically significant crops. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS, UHPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone for the sensitive and high-throughput quantification of this compound and its derivatives. Specifically, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS or LC-triple-quadrupole-MS) is widely utilized for targeted metabolomics approaches. researchgate.netnih.govnih.govelifesciences.org

For chromatographic separation, an Agilent ZORBAX Eclipse XDB-C18 column (50 x 3.0 mm, 1.8 µm) is commonly employed. nih.gov The mobile phase typically consists of a gradient system: Solvent A is 0.1% (v/v) acetonitrile (B52724) and 0.05% (v/v) formic acid in MilliQ H2O, while Solvent B is 100% methanol. nih.gov

Mass spectrometry detection for blumenols often involves electrospray ionization (ESI) in positive-ion mode. For untargeted profiling, a quadrupole time-of-flight mass spectrometer (qTOF-MS) can scan from m/z 50 to 1400 at a rate of 5000 scans per second. elifesciences.orggoogle.com For more specific quantification, tandem MS (MS/MS) analyses are performed using nitrogen as collision gas, with collision-induced dissociation (CID) voltages typically ranging from 20 to 50 eV (e.g., 20, 30, 40, and 50 eV). elifesciences.orggoogle.com The fragmentation of precursor ions, such as the m/z 241.2 aglycon precursor [M+H-Glc]+ for blumenol C glucoside, allows for sensitive Multiple Reaction Monitoring (MRM) detection. nih.gov Deuterated abscisic acid (D6-ABA) is frequently used as an internal standard to normalize peak areas and account for extraction efficiencies and instrument performance. nih.govgoogle.com

Untargeted Metabolome Profiling for Comprehensive Analysis

Untargeted metabolome profiling, often employing liquid chromatography coupled to time-of-flight mass spectrometry (LC-qTOF-MS), provides a comprehensive analysis of metabolites, including this compound, within a sample. elifesciences.orgnih.gov This approach allows for the detection and relative quantification of a broad spectrum of metabolites, making it valuable for identifying metabolic fingerprints indicative of specific biological states, such as AMF association in plant roots. elifesciences.orgnih.govmdpi.com For instance, untargeted metabolomics of Nicotiana attenuata root tissues resulted in a concatenated data matrix of 943 mass features, which were then subjected to co-expression network analysis to reveal biochemical relationships. elifesciences.orgnih.gov While powerful for discovering new metabolites and understanding complex metabolic changes, a limitation of untargeted profiling is the challenge in accurately annotating and identifying all unknown metabolites. mdpi.com

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic methods are indispensable for the definitive structural elucidation and identification of this compound and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of the compound. google.combiocrick.comscielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional (2D) NMR experiments (e.g., HH-COSY, HMQC, NOESY), is critical for determining the precise structure of this compound. biocrick.comscielo.org.mxscispace.comnih.gov By analyzing chemical shifts, multiplicities, and coupling constants, researchers can assign individual atoms and functional groups within the molecule. For this compound (C13H22O3), characteristic NMR signals have been reported, confirming its structure. scielo.org.mx

Table 1: Selected NMR Data for this compound in CDCl3 scielo.org.mx

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Type |

| 1H | 5.84 | s |

| 1H | 3.73 | m |

| 1H | 2.48 | d (J = 18 Hz) |

| 1H | 2.23 | d (J = 18 Hz) |

| 1H | 2.05 | s |

| 1H | 1.80 | m |

| 1H | 1.50 | m |

| 1H | 1.21 | d (J = 6.2 Hz) |

| 1H | 1.08 | s |

| 1H | 1.04 | s |

| 13C | 198.3 | s |

| 13C | 168.9 | s |

| 13C | 125.9 | d |

| 13C | 77.3 | s |

| 13C | 68.5 | d |

| 13C | 49.9 | t |

| 13C | 41.7 | s |

| 13C | 34.7 | t |

| 13C | 33.3 | t |

| 13C | 24.1 | q |

| 13C | 23.8 | q |

| 13C | 23.6 | q |

| 13C | 21.8 | q |

NMR data is also used to verify the identity of blumenol derivatives and to investigate stereochemical aspects, such as the configuration at chiral centers like C-9. elifesciences.orgscielo.org.mxscispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), including high-resolution ESI-MS (HRMS) and ESI-TOF-MS, is widely used for determining the molecular formula and identifying this compound and its related compounds. biocrick.comscielo.org.mxscispace.com ESI-HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition. For this compound, a parent ion peak at m/z 227 [M+H]+ corresponding to the molecular formula C13H22O3 has been observed in positive-ion mode. scielo.org.mx Fragmentation patterns obtained from MS/MS experiments provide additional structural information, aiding in the identification of specific derivatives. scispace.com

Optimization of Extraction Procedures for Diverse Plant Tissues

Effective extraction is a prerequisite for the accurate analysis of this compound from plant tissues. Optimization of extraction procedures is critical due to the varying matrices and concentrations across different plant parts. Blumenols have been detected in various plant tissues, including roots, shoots, leaves, stem sap, flowers, and capsules. elifesciences.orgnih.govmpg.de

The general procedure involves immediate shock-freezing of plant tissues in liquid nitrogen upon collection, followed by grinding to a fine powder and storage at low temperatures (e.g., -20°C or -80°C) to preserve compound integrity. nih.govelifesciences.orgnih.govmpg.de

Solvent-based extraction is the predominant method, typically utilizing polar solvents or mixtures. Methanol-water mixtures, such as 70:30 (v/v) or 80% methanol, are commonly employed due to their effectiveness in solubilizing blumenols, particularly glycosylated forms. nih.govgoogle.com The extraction process often includes homogenization of the plant material in ice-cold solvent, sometimes followed by sonication to enhance cell wall disruption and improve extraction efficiency. For high-throughput applications, mechanochemical methods, such as using a Geno/Grinder® system, are utilized to efficiently disrupt cell matrices while maintaining compound stability.

After homogenization, centrifugation (e.g., at 2,000 × g for 20 minutes) is performed to separate particulate matter, yielding a supernatant enriched in blumenol derivatives. To minimize variability and ensure accuracy in quantification, internal standards like D6-ABA are added to the extraction buffer. nih.govgoogle.com Further purification of crude extracts can be achieved using Solid-Phase Extraction (SPE) with C18 cartridges to remove interfering substances like lipids and chlorophylls. Consistent harvesting of tissue samples from comparable developmental stages of leaves is also advised to reduce variation in blumenol levels and allow for better comparisons between plants. nih.gov

Advanced Research Applications and Future Perspectives

Future Directions in Pharmaceutical and Medicinal Chemistry Research

Blumenol B, a natural product belonging to the diterpene compound family, represents a compound of significant interest within the realms of pharmaceutical and medicinal chemistry. Its exploration is driven by its reported potential for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This broad spectrum of potential applications positions this compound as a promising candidate for advanced research, particularly in the ongoing quest for novel therapeutic agents uni.luthegoodscentscompany.com.

The future directions in pharmaceutical and medicinal chemistry research concerning this compound are intrinsically linked to the broader trends in natural product drug discovery. Natural products have historically served as a rich source of pharmaceuticals, offering a chemical space often greater than that achievable through synthetic chemistry methods metabolomicsworkbench.orguni.lu. Research into compounds like this compound involves rigorous in vitro and in vivo studies to comprehensively understand their efficacy and safety profiles, which are critical steps in their potential development into pharmaceutical drugs uni.lu.

One key area of future focus involves the detailed elucidation of this compound's mechanisms of action at a molecular level. Understanding how this compound exerts its purported anti-inflammatory, antioxidant, or anticancer effects will be crucial for rational drug design and optimization uni.lu. This includes identifying specific molecular targets and pathways influenced by this compound.

The structural characteristics of this compound and its derivatives, such as this compound 9-O-glucoside, are fundamental to these investigations. For instance, this compound has a molecular formula of C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol nih.govbiosynth.com. Its glucoside derivative, this compound 9-O-glucoside, possesses a molecular formula of C₁₉H₃₂O₈ and a molecular weight of 388.5 g/mol nih.gov. These properties are essential for predicting interactions with biological systems and guiding synthetic modifications.

Table 1: Chemical Properties of this compound and this compound 9-O-glucoside

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₃H₂₂O₃ | 226.31 |

| This compound 9-O-glucoside | C₁₉H₃₂O₈ | 388.5 |

Advanced methodologies are increasingly being integrated into natural product drug discovery. The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the identification, classification, and activity prediction of natural products . AI models are being employed for the virtual screening of natural product databases, predicting potential drug candidates, and assessing their pharmacological properties at an accelerated pace . This technological integration can significantly streamline the research and development pipeline for compounds like this compound, enabling faster identification of promising analogs or derivatives with enhanced therapeutic potential.

Furthermore, future research may explore novel synthetic approaches for creating multi-target-directed ligands (MTDLs) or focusing on monotarget strategies for drug discovery, leveraging the chemical scaffold of this compound thegoodscentscompany.com. Improvements in drug delivery systems and strategies to enhance the bioavailability of this compound and its derivatives will also be critical areas of investigation to maximize their therapeutic utility thegoodscentscompany.com.

The ongoing research into this compound, alongside its related compounds like Blumenol A (vomifoliol) and Blumenol C, contributes to a broader understanding of megastigmanes and their biological roles nih.govelifesciences.org. While this compound has been explored in contexts beyond pharmaceuticals, such as plant signaling and stress responses biosynth.combiocrick.com, its potential in human health applications remains a significant area for future scientific inquiry. The multidisciplinary approach, combining chemistry, biology, and pharmacology, will be essential to fully realize the therapeutic potential of this compound and similar natural compounds uni.lu.

Q & A

Q. How can blumenol B be reliably identified and quantified in plant tissue samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Calibrate instruments using purified this compound standards and validate results via retention time matching and spectral comparison. Include negative controls (e.g., non-mycorrhizal plants) to confirm specificity . Maintain rigorous data documentation to ensure reproducibility, as emphasized in laboratory best practices .

Q. What is the functional role of this compound in arbuscular mycorrhizal symbiosis?

- Methodological Answer : Design experiments comparing wild-type plants with mutants deficient in this compound synthesis. Measure symbiotic efficiency (e.g., fungal colonization rates, nutrient uptake) and correlate with this compound levels. Use transcriptomic analysis to identify genes regulated by this compound. Ensure statistical power by calculating sample sizes a priori and applying ANOVA or linear regression models .

Q. What are the optimal conditions for extracting this compound from plant material?

- Methodological Answer : Test solvents with varying polarities (e.g., methanol, ethanol, acetone) and extraction durations. Quantify recovery rates via spiked samples and internal standards. Validate extraction efficiency using matrix-matched calibration curves. Document protocols in a lab notebook to ensure traceability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound bioactivity across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, accounting for variables like plant species, growth conditions, and analytical methods. Apply false discovery rate (FDR) correction to mitigate Type I errors in multiple comparisons . Replicate key experiments under standardized conditions, ensuring blinding and randomization to reduce bias .

Q. What experimental strategies can elucidate the biosynthetic pathway of this compound?

- Methodological Answer : Use isotope labeling (e.g., ¹³C-glucose) to trace precursor incorporation into this compound. Combine CRISPR/Cas9 gene editing to knockout candidate biosynthetic genes and analyze metabolite profiles via untargeted metabolomics. Validate enzyme activity in vitro using heterologous expression systems .

Q. How can this compound’s stability be assessed under varying environmental conditions?

- Methodological Answer : Expose purified this compound to controlled stressors (e.g., UV light, pH extremes, temperature gradients). Monitor degradation kinetics via time-course LC-MS analysis. Use Arrhenius modeling to predict shelf-life. Report uncertainties in measurements (e.g., confidence intervals) to enhance data reliability .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Apply Benjamini-Hochberg correction for multiple hypothesis testing . Include negative controls and report effect sizes with 95% confidence intervals to contextualize biological significance .

Q. How should researchers address potential confounding variables in field studies on this compound?

- Methodological Answer : Implement stratified sampling to account for soil heterogeneity. Use mixed-effects models to partition variance between fixed (e.g., treatment) and random (e.g., plot location) factors. Pre-register hypotheses and analysis plans to avoid post hoc data dredging .

Q. What ethical guidelines apply to publishing this compound research with commercial implications?

- Methodological Answer : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Avoid selective reporting by publishing negative results in repositories like Zenodo. Cite prior work transparently to prevent plagiarism .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Share raw data, code, and protocols via open-access platforms (e.g., GitHub, Figshare). Use electronic lab notebooks with version control . Validate key findings through inter-laboratory collaborations and include detailed metadata (e.g., instrument settings, sample preparation steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.